molecular formula C14H16Cl2N2O2S B3159808 4-(5-Chloro-naphthalene-2-sulfonyl)-piperazine hydrochloride CAS No. 864759-58-0

4-(5-Chloro-naphthalene-2-sulfonyl)-piperazine hydrochloride

Cat. No.: B3159808
CAS No.: 864759-58-0
M. Wt: 347.3 g/mol
InChI Key: PVXJVYGYWXSWOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Chloro-naphthalene-2-sulfonyl)-piperazine hydrochloride is a chemical compound that features a piperazine ring substituted with a 5-chloro-naphthalene-2-sulfonyl group

Properties

IUPAC Name

1-(5-chloronaphthalen-2-yl)sulfonylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S.ClH/c15-14-3-1-2-11-10-12(4-5-13(11)14)20(18,19)17-8-6-16-7-9-17;/h1-5,10,16H,6-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXJVYGYWXSWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)C(=CC=C3)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592216
Record name 1-(5-Chloronaphthalene-2-sulfonyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864759-58-0
Record name 1-(5-Chloronaphthalene-2-sulfonyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-naphthalene-2-sulfonyl)-piperazine hydrochloride typically involves the reaction of 5-chloro-naphthalene-2-sulfonyl chloride with piperazine in the presence of a base such as pyridine. The reaction is carried out at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-naphthalene-2-sulfonyl)-piperazine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

    Oxidation and reduction: The naphthalene ring can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Scientific Research Applications

4-(5-Chloro-naphthalene-2-sulfonyl)-piperazine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(5-Chloro-naphthalene-2-sulfonyl)-piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The piperazine ring may also contribute to the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the chloro and sulfonyl groups, which confer specific reactivity and binding characteristics. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Biological Activity

4-(5-Chloro-naphthalene-2-sulfonyl)-piperazine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.

  • Molecular Formula : C₁₃H₁₄ClN₃O₂S
  • Molecular Weight : 303.79 g/mol
  • Structure : The compound features a piperazine ring substituted with a sulfonyl group and a chloro-naphthalene moiety, which enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has shown promise as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in the inflammatory pathway.

Anticancer Activity

Recent studies have demonstrated that derivatives of piperazine, including this compound, exhibit significant anticancer properties. For instance, research indicates that compounds with similar structures effectively inhibit cancer cell proliferation in various human cancer cell lines, including A549 (lung cancer) and COLO-205 (colon cancer) cells.

Case Study: Anticancer Efficacy

A study evaluated the efficacy of a piperazine derivative against cancer cells, revealing:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines.
  • Mechanism : The anticancer effect is believed to stem from the inhibition of COX-2 and LOX pathways, leading to reduced tumor growth and metastasis.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it can significantly inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α while promoting anti-inflammatory cytokines like IL-10.

Research Findings on Anti-inflammatory Effects

CompoundIC50 (μM)Target Enzyme
This compound0.25 ± 0.03COX-2
This compound7.87 ± 0.335-LOX

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has shown promising antimicrobial activity against various bacterial strains and fungi. A study reported effective inhibition against Gram-positive and Gram-negative bacteria.

Antimicrobial Study Results

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Safety Profile

Toxicological assessments indicate that this compound exhibits a favorable safety profile. Acute toxicity studies in animal models showed no significant adverse effects at therapeutic doses.

Q & A

Basic: What are the established synthetic routes for 4-(5-Chloro-naphthalene-2-sulfonyl)-piperazine hydrochloride?

Methodological Answer:
The synthesis typically involves sulfonation of 5-chloronaphthalene followed by coupling with piperazine. A common approach is nucleophilic substitution, where the sulfonyl chloride intermediate reacts with piperazine in the presence of a base (e.g., triethylamine) under anhydrous conditions . Purification via recrystallization or column chromatography is critical to remove unreacted starting materials and byproducts. Evidence from analogous sulfonyl-piperazine compounds suggests that reaction temperature (0–5°C for sulfonation) and stoichiometric control of piperazine (1.2–1.5 equivalents) are key to achieving yields >70% .

Basic: How is this compound characterized for purity and structural confirmation in academic research?

Methodological Answer:
Purity and structural integrity are validated using:

  • HPLC/LC-MS : Reversed-phase chromatography with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water (60:40 v/v) as the mobile phase. Retention time and mass spectra (e.g., [M+H]+ ion) confirm identity .
  • NMR : 1H^1H and 13C^{13}C NMR verify the sulfonyl-piperazine linkage. Key signals include aromatic protons (δ 7.8–8.5 ppm for naphthalene) and piperazine CH2_2 groups (δ 2.5–3.5 ppm) .
  • Elemental Analysis : Compliance with theoretical C, H, N, and Cl content (±0.4%) ensures stoichiometric accuracy .

Advanced: How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

Methodological Answer:
Stability studies should employ forced degradation protocols:

  • pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC; sulfonamides are prone to hydrolysis under strongly acidic/basic conditions, leading to naphthalene-sulfonic acid and piperazine fragments .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. For example, sulfonyl derivatives often degrade above 200°C, releasing SO2_2 .
  • Light Sensitivity : Conduct photostability tests per ICH Q1B guidelines, using a xenon lamp to simulate UV/visible light exposure. Piperazine derivatives may undergo oxidation, forming N-oxides .

Advanced: What strategies are recommended for impurity profiling and quantification in batch synthesis?

Methodological Answer:
Impurities arise from incomplete sulfonation, residual solvents, or dimerization. Key steps include:

  • HPLC with PDA Detection : Identify impurities using gradient elution (e.g., 10–90% acetonitrile in 30 minutes). Compare retention times and UV spectra against reference standards (e.g., 5-chloronaphthalene-2-sulfonic acid) .
  • LC-HRMS : Resolve isobaric impurities (e.g., regioisomers) via high-resolution mass spectrometry. For example, a mass error <2 ppm distinguishes [M+H]+ ions of the target compound (m/z 367.02) from its sulfone oxide analog (m/z 383.03) .
  • Synthesis Control : Limit piperazine excess to <1.5 equivalents to minimize bis-sulfonated byproducts .

Basic: What are the recommended storage conditions to ensure long-term stability?

Methodological Answer:
Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon). Desiccants like silica gel prevent hygroscopic degradation. Stability studies show <0.5% degradation over 24 months under these conditions .

Advanced: How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target receptors (e.g., serotonin or dopamine receptors). The sulfonyl group’s electron-withdrawing nature may enhance binding affinity to hydrophobic pockets .
  • QSAR Studies : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs. For example, substituents on the naphthalene ring (e.g., Cl at position 5) improve membrane permeability .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties. High logP (>3) may indicate CNS penetration, but could also increase hepatotoxicity risk .

Advanced: What methodologies are used to study the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Assays : Measure IC50_{50} values using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for protease inhibition). Preincubate the compound with the enzyme (30 minutes, 37°C) to assess time-dependent inhibition .
  • Crystallography : Co-crystallize the compound with the target enzyme (e.g., carbonic anhydrase) to resolve binding modes. The sulfonyl group often coordinates with Zn2+^{2+} in active sites .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kon_{on}/koff_{off}) in real-time. A low koff_{off} (<103^{-3} s1^{-1}) suggests strong target engagement .

Basic: What safety precautions are essential during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. The compound may cause skin/eye irritation (GHS Category 2) .
  • Ventilation : Use a fume hood to avoid inhalation of fine particles.
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Chloro-naphthalene-2-sulfonyl)-piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(5-Chloro-naphthalene-2-sulfonyl)-piperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.